molecular formula C22H18N4O2 B5357866 ethyl {3-[2-(1H-benzimidazol-2-yl)-2-cyanovinyl]-1H-indol-1-yl}acetate

ethyl {3-[2-(1H-benzimidazol-2-yl)-2-cyanovinyl]-1H-indol-1-yl}acetate

Cat. No. B5357866
M. Wt: 370.4 g/mol
InChI Key: VACRYZCHNSVAFJ-RVDMUPIBSA-N
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Description

Ethyl {3-[2-(1H-benzimidazol-2-yl)-2-cyanovinyl]-1H-indol-1-yl}acetate, also known as ECA, is a chemical compound that has been widely used in scientific research applications. ECA is a synthetic compound that is derived from indole and benzimidazole. The compound has been extensively studied due to its unique chemical properties and potential therapeutic applications.

Mechanism of Action

The mechanism of action of ethyl {3-[2-(1H-benzimidazol-2-yl)-2-cyanovinyl]-1H-indol-1-yl}acetate is not fully understood. However, studies have shown that the compound may act as an inhibitor of certain enzymes, such as acetylcholinesterase and butyrylcholinesterase. These enzymes are involved in the breakdown of acetylcholine, a neurotransmitter that is important for cognitive function. By inhibiting these enzymes, this compound may increase the levels of acetylcholine in the brain, leading to improved cognitive function.
Biochemical and Physiological Effects
This compound has been shown to have various biochemical and physiological effects. Studies have shown that the compound may have anti-cancer properties by inducing apoptosis, or programmed cell death, in cancer cells. This compound has also been shown to have anti-inflammatory properties by reducing the production of pro-inflammatory cytokines. Additionally, this compound may have anti-viral properties by inhibiting the replication of certain viruses, such as the hepatitis C virus.

Advantages and Limitations for Lab Experiments

One of the advantages of using ethyl {3-[2-(1H-benzimidazol-2-yl)-2-cyanovinyl]-1H-indol-1-yl}acetate in lab experiments is its high purity level, which allows for accurate and reproducible results. Additionally, this compound is relatively easy to synthesize, making it readily available for research purposes. However, one of the limitations of using this compound in lab experiments is its potential toxicity. Studies have shown that this compound may be toxic to certain cells, and caution should be taken when handling the compound.

Future Directions

There are several future directions for the research of ethyl {3-[2-(1H-benzimidazol-2-yl)-2-cyanovinyl]-1H-indol-1-yl}acetate. One direction is to further investigate the mechanism of action of the compound. By understanding how this compound works, researchers may be able to develop more effective therapies for various diseases. Another direction is to study the potential use of this compound in combination with other compounds. By combining this compound with other compounds, researchers may be able to enhance the therapeutic effects of the compound. Finally, future research may focus on optimizing the synthesis method of this compound to improve its yield and purity.
Conclusion
In conclusion, this compound is a chemical compound that has been extensively studied for its potential therapeutic applications. The compound has unique chemical properties and has been shown to have anti-cancer, anti-inflammatory, and anti-viral properties. While this compound has advantages for lab experiments, such as its high purity level and ease of synthesis, caution should be taken due to its potential toxicity. Future research may focus on further investigating the mechanism of action of this compound, studying its potential use in combination with other compounds, and optimizing its synthesis method.

Synthesis Methods

The synthesis of ethyl {3-[2-(1H-benzimidazol-2-yl)-2-cyanovinyl]-1H-indol-1-yl}acetate involves the reaction of 1H-indole-3-acetic acid with benzimidazole and ethyl cyanoacetate. The reaction is carried out in the presence of a catalyst, typically triethylamine, and a solvent, such as dichloromethane. The reaction yields this compound as a white solid with a high purity level.

Scientific Research Applications

Ethyl {3-[2-(1H-benzimidazol-2-yl)-2-cyanovinyl]-1H-indol-1-yl}acetate has been used in various scientific research applications due to its unique chemical properties. The compound has been studied for its potential therapeutic applications, including anti-cancer, anti-inflammatory, and anti-viral properties. This compound has also been studied for its potential use in the treatment of neurodegenerative diseases, such as Alzheimer's and Parkinson's disease.

properties

IUPAC Name

ethyl 2-[3-[(E)-2-(1H-benzimidazol-2-yl)-2-cyanoethenyl]indol-1-yl]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H18N4O2/c1-2-28-21(27)14-26-13-16(17-7-3-6-10-20(17)26)11-15(12-23)22-24-18-8-4-5-9-19(18)25-22/h3-11,13H,2,14H2,1H3,(H,24,25)/b15-11+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VACRYZCHNSVAFJ-RVDMUPIBSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CN1C=C(C2=CC=CC=C21)C=C(C#N)C3=NC4=CC=CC=C4N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)CN1C=C(C2=CC=CC=C21)/C=C(\C#N)/C3=NC4=CC=CC=C4N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H18N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

370.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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